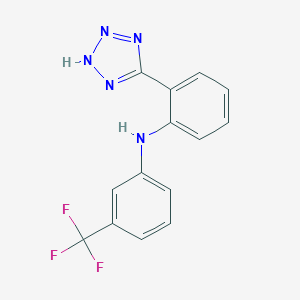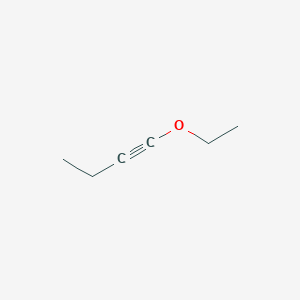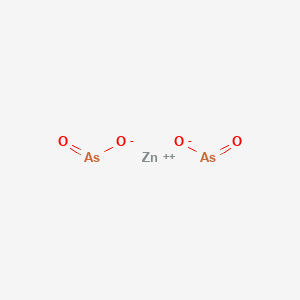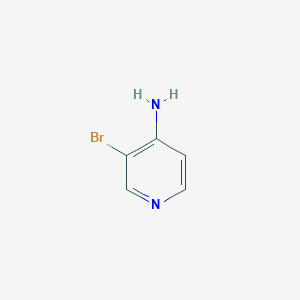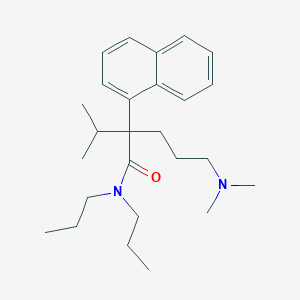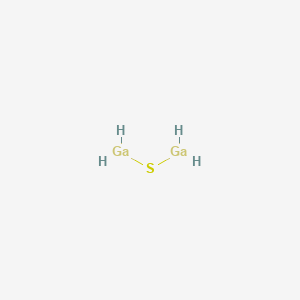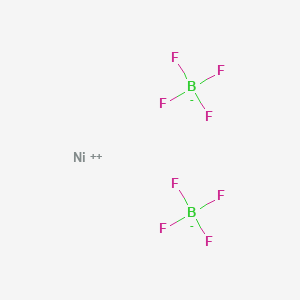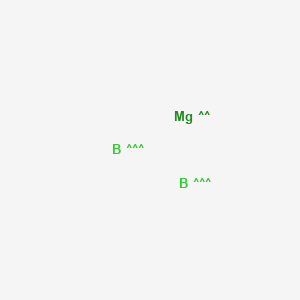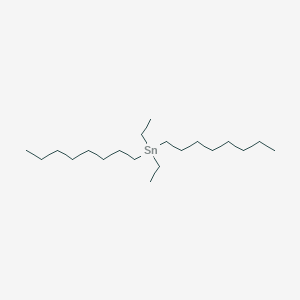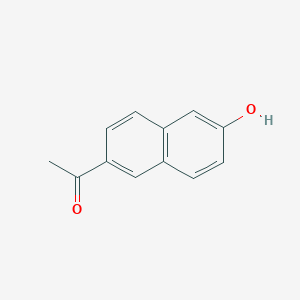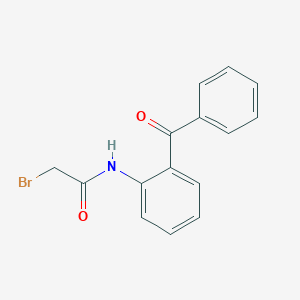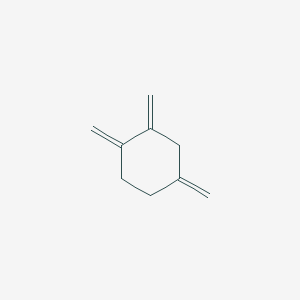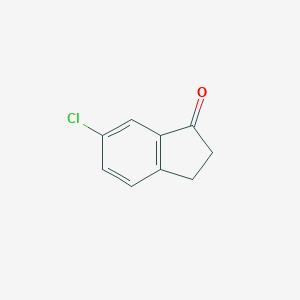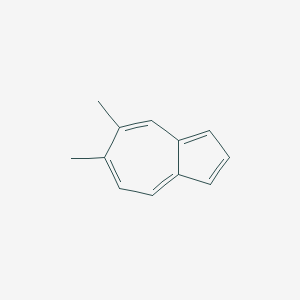
Azulene, 5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 5,6-dimethyl- is a chemical compound that belongs to the class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). It is a blue-colored compound that is found in various plants, such as chamomile, yarrow, and wormwood. Azulene has been extensively studied due to its unique properties, including its anti-inflammatory, antioxidant, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of azulene, 5,6-dimethyl- is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Azulene's antioxidant activity is thought to be due to its ability to scavenge free radicals and prevent oxidative damage. The antimicrobial activity of azulene is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Azulene, 5,6-dimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Azulene has also been found to have analgesic effects, which makes it a potential candidate for the treatment of pain. Additionally, azulene has been found to have anti-allergic effects, which makes it a potential candidate for the treatment of allergies.
Avantages Et Limitations Des Expériences En Laboratoire
Azulene, 5,6-dimethyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. Azulene is also stable and has a long shelf life. However, azulene has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, azulene has a strong odor, which can be unpleasant to work with.
Orientations Futures
There are several future directions for the study of azulene, 5,6-dimethyl-. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the potential use of azulene in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of azulene and its potential applications in various fields, such as medicine and agriculture.
In conclusion, azulene, 5,6-dimethyl- is a unique chemical compound that has various applications in scientific research. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of azulene and its potential applications in various fields.
Méthodes De Synthèse
Azulene, 5,6-dimethyl- can be synthesized from chamazulene, which is a natural product found in chamomile oil. The synthesis involves the reaction of chamazulene with methyl iodide in the presence of a strong base, such as potassium carbonate. The reaction results in the formation of azulene, 5,6-dimethyl- with a yield of around 60%.
Applications De Recherche Scientifique
Azulene, 5,6-dimethyl- has been extensively studied for its various applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial activities. Azulene has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, azulene has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
10556-12-4 |
|---|---|
Nom du produit |
Azulene, 5,6-dimethyl- |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)8-10(9)2/h3-8H,1-2H3 |
Clé InChI |
VHVMFXXBOBUTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2C=CC=C2C=C1C |
SMILES canonique |
CC1=CC=C2C=CC=C2C=C1C |
Autres numéros CAS |
10556-12-4 |
Synonymes |
Azulene, 5,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




